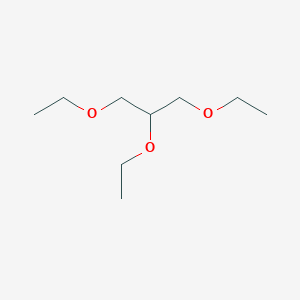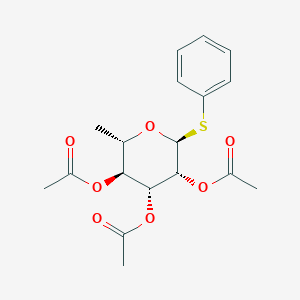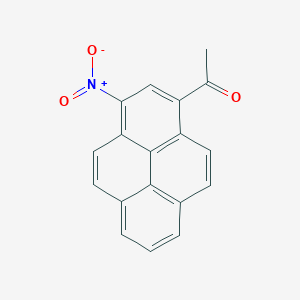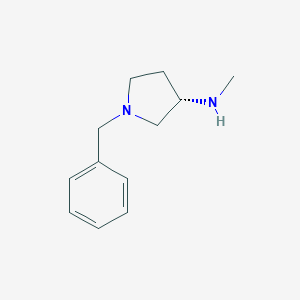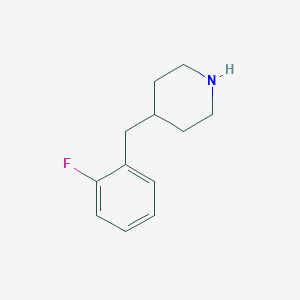![molecular formula C6H12FNO2 B066820 Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) CAS No. 160189-51-5](/img/structure/B66820.png)
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI), also known as CPME, is a chiral alcohol that has been found to have potential applications in scientific research. CPME is a compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is not fully understood. However, it has been suggested that Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) may act as a chiral auxiliary by controlling the stereochemistry of reactions, or as a ligand by coordinating with metal ions and facilitating asymmetric catalysis.
Biochemical and Physiological Effects:
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to have neuroprotective effects in Alzheimer's disease models, and to have anti-inflammatory effects. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for studying asymmetric reactions. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is also stable and easy to handle, making it a convenient reagent for use in synthetic chemistry. However, Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI). One area of interest is the development of new methods for synthesizing Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI), which could make it more accessible for use in scientific research. Another area of interest is the exploration of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)'s potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) and its effects on enzymes and other biological systems.
Synthesis Methods
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) can be synthesized by various methods, including the reduction of the corresponding ketone, the hydrolysis of the corresponding ester, and the cyclization of the corresponding diene. The most common method for synthesizing Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is via the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has been found to have potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of biologically active compounds. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
160189-51-5 |
|---|---|
Product Name |
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) |
Molecular Formula |
C6H12FNO2 |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(1R,2S,3S,5S)-2-amino-5-fluoro-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12FNO2/c7-4-1-3(2-9)5(8)6(4)10/h3-6,9-10H,1-2,8H2/t3-,4+,5+,6+/m1/s1 |
InChI Key |
HSGLSLCEOUCFPW-VANKVMQKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)O)N)CO |
SMILES |
C1C(C(C(C1F)O)N)CO |
Canonical SMILES |
C1C(C(C(C1F)O)N)CO |
synonyms |
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
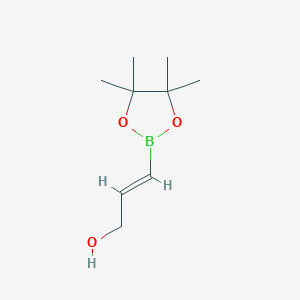


![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
